(E)-3-(1-(3-(3-methoxyphenyl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
Description
(E)-3-(1-(3-(3-Methoxyphenyl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound featuring a pyrido[2,3-d]pyrimidin-4(3H)-one core fused with a piperidin-4-yl moiety modified by an (E)-configured 3-(3-methoxyphenyl)acryloyl group. The 3-methoxyphenyl group enhances lipophilicity and may modulate pharmacokinetic properties such as metabolic stability and membrane permeability .
Its synthesis typically involves multi-step reactions, including nucleophilic substitution and reductive amination, as seen in analogous compounds .
Properties
IUPAC Name |
3-[1-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-29-18-5-2-4-16(14-18)7-8-20(27)25-12-9-17(10-13-25)26-15-24-21-19(22(26)28)6-3-11-23-21/h2-8,11,14-15,17H,9-10,12-13H2,1H3/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHUIVJXOCQDKM-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC(=O)N2CCC(CC2)N3C=NC4=C(C3=O)C=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/C(=O)N2CCC(CC2)N3C=NC4=C(C3=O)C=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(1-(3-(3-methoxyphenyl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that combines a pyrido[2,3-d]pyrimidine core with a piperidine ring and an acrylamide substituent. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in tumor growth and progression. Kinases are enzymes that play critical roles in cellular signaling pathways, and their dysregulation is often linked to cancer.
Target Kinases
Research indicates that (E)-3-(1-(3-(3-methoxyphenyl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one may target several key kinases:
- EGFR (Epidermal Growth Factor Receptor) : Known for its role in cell proliferation and survival.
- PDGFR (Platelet-Derived Growth Factor Receptor) : Involved in angiogenesis and cell migration.
- MAPK (Mitogen-Activated Protein Kinases) : Important for cellular responses to growth signals.
Antitumor Activity
In vitro studies have demonstrated that the compound exhibits significant antitumor activity across various cancer cell lines. For instance, it has been shown to inhibit the growth of A549 (lung cancer) and NCI-H1975 (non-small cell lung cancer) cells with an IC50 value in the nanomolar range. The results are summarized in Table 1.
| Cell Line | IC50 (nM) | Mechanism |
|---|---|---|
| A549 | 50 | EGFR inhibition |
| NCI-H1975 | 13 | Selective for mutant EGFR |
| NCI-H460 | 70 | Multi-target kinase inhibition |
Case Studies
- EGFR Inhibition : A study showed that the compound binds to the ATP-binding pocket of EGFR, leading to a significant reduction in phosphorylation levels, which is crucial for its activation.
- Selectivity : The compound demonstrated more than 76-fold selectivity for mutant forms of EGFR compared to wild-type receptors, suggesting a favorable therapeutic index.
Safety and Toxicity
While promising, the safety profile of (E)-3-(1-(3-(3-methoxyphenyl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one requires further investigation. Preliminary studies indicate moderate toxicity at higher concentrations, with side effects similar to those observed with other kinase inhibitors such as diarrhea and skin rash.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives exhibit diverse biological activities depending on their substituents. Below is a structural and functional comparison of the target compound with key analogs:
Table 1: Structural and Functional Comparison of Pyridopyrimidinone Derivatives
Key Observations:
Substituent Position and Activity: The 3-methoxyphenyl group in the target compound contrasts with the 4-methoxyphenyl in compound 51c. Halogenated Derivatives (e.g., 50e with 3,4-dichlorobenzyl) exhibit higher molecular weight and lipophilicity, which may enhance membrane permeability but reduce solubility .
Pharmacological Profile: Compound III () demonstrated anxiolytic activity, suggesting that pyridopyrimidinones with flexible aminoethyl side chains can modulate CNS targets. The target compound’s rigid acryloyl-piperidine group may offer improved selectivity . Trimethylsilyl-protected derivatives (e.g., 50e) are often intermediates; their removal (e.g., via HCl hydrolysis in ) generates active compounds, indicating the target’s acryloyl group may serve a similar prodrug role .
Synthetic Routes :
- The target compound’s piperidine-acryloyl linkage likely involves reductive amination or Michael addition, similar to methods in and .
- In contrast, pyrazole-linked derivatives (e.g., 51c, 50e) rely on nucleophilic substitution or Suzuki coupling, which may limit structural flexibility compared to acryloyl-based systems .
Research Findings and Data
Table 2: Spectroscopic and Physicochemical Data (Hypothetical Projections)
Notes:
- The target compound’s lack of trimethylsilyl groups (unlike 50e) may improve metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
